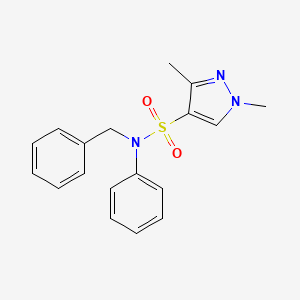

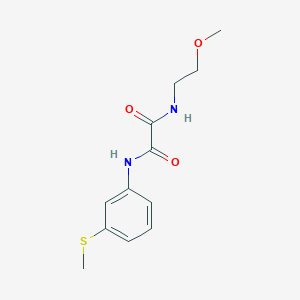

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields. MET is a small molecule with a molecular weight of 305.4 g/mol and a chemical formula of C15H18N2O3S.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides offers a one-pot synthetic approach, applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, presenting a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

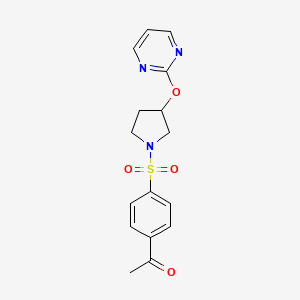

Electrocatalytic Applications

- Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and related N-Oxyl species are reviewed for their electrochemical properties and use in electrosynthetic reactions. N-Oxyl compounds undergo facile redox reactions at electrode surfaces, mediating a wide range of electrosynthetic reactions and providing insights into the structural properties and mechanisms of chemical and electrochemical catalysis (Nutting, Rafiee, & Stahl, 2018).

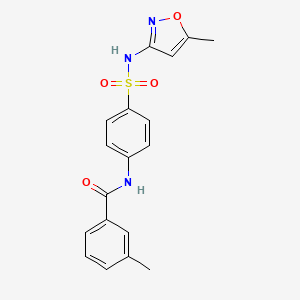

Photophysical and Optoelectronic Properties

- The electronic properties of neutral and charged two-photon absorbing squaraines for fluorescence bioimaging application were analyzed. These compounds exhibit significant two-photon absorption cross sections, suggesting their potential as fluorescent probes for bioimaging (Chang et al., 2019).

Crystallization and Material Properties

- The effect of thermal history on the fast crystallization of Poly(l-Lactide) with soluble-type nucleators and shear flow was investigated, revealing that N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) significantly promotes the crystallization process of PLLA/OXA samples under shear flow (Shen et al., 2016).

Nonlinear Optical Properties

- New organotellurium compounds containing azomethine and azo groups under continuous wave (CW) laser illumination were synthesized, and their nonlinear optical (NLO) properties were studied. These compounds exhibit self-defocusing nonlinearity and good optical power limiting, suggesting their potential for NLO applications (Saadon, Ali, & Al-Fregi, 2014).

Wirkmechanismus

Mode of Action

Similar compounds have been shown to inhibit dna synthesis and induce apoptosis .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the biochemical pathways affected by N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide. Based on its structural similarity to other purine nucleoside analogs, it may impact pathways related to dna synthesis and cell death .

Result of Action

Similar compounds have been shown to have antitumor activity, potentially through the inhibition of dna synthesis and induction of apoptosis .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-17-7-6-13-11(15)12(16)14-9-4-3-5-10(8-9)18-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGHRYGFVOUYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N2-(3-(methylthio)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)